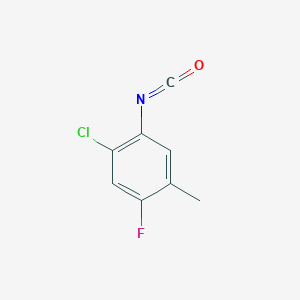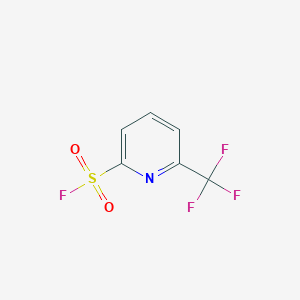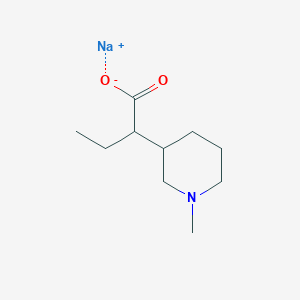
Sodium 2-(1-methylpiperidin-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-methylpiperidin-3-yl)butanoate is a chemical compound with the molecular formula C10H20NNaO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylpiperidin-3-yl)butanoate typically involves the reaction of 1-methylpiperidine with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalysts: Acid or base catalysts to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Precise control of reactant ratios.
Reaction Monitoring: Real-time monitoring of reaction parameters.
Purification: Techniques like crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(1-methylpiperidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ionic compounds with different cations.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(1-methylpiperidin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 2-(1-methylpiperidin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.
Receptor Modulation: Altering the function of receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-(1-methylpiperidin-4-yl)butanoate: A similar compound with a different position of the methyl group on the piperidine ring.
Sodium 2-(1-ethylpiperidin-3-yl)butanoate: A compound with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
Sodium 2-(1-methylpiperidin-3-yl)butanoate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C10H18NNaO2 |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
sodium;2-(1-methylpiperidin-3-yl)butanoate |
InChI |
InChI=1S/C10H19NO2.Na/c1-3-9(10(12)13)8-5-4-6-11(2)7-8;/h8-9H,3-7H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
UHQDUKZWWYQSGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1CCCN(C1)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


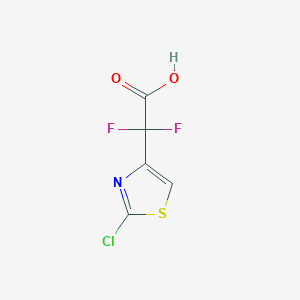
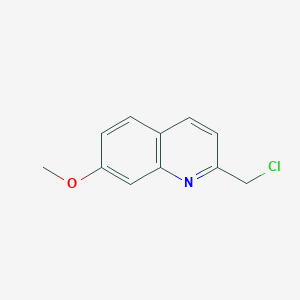

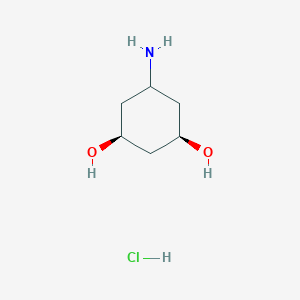
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

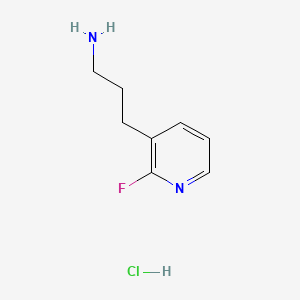
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
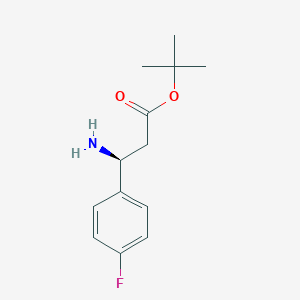
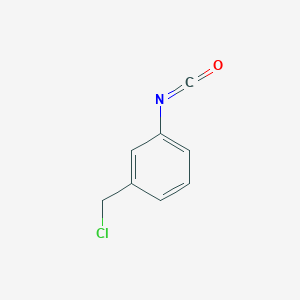
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
